Cas no 838840-90-7 (4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride)

4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a reactive intermediate in organic synthesis. Its key advantages include its high reactivity as a sulfonating agent, enabling efficient incorporation of the sulfonyl group into target molecules. The presence of nitro and methyl substituents enhances its selectivity in electrophilic aromatic substitution reactions. This compound is particularly valuable in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its stability under controlled conditions and compatibility with a range of solvents make it a practical choice for laboratory-scale and industrial applications. Proper handling is essential due to its moisture sensitivity and potential irritancy.
4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride structure
838840-90-7 structure
Product Name:4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
CAS No:838840-90-7
MF:C8H8ClNO4S
MW:249.671420097351
MDL:MFCD08443345
CID:4659860
Update Time:2025-06-10

4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4,5-dimethyl-2-nitrobenzenesulfonyl chloride
    • 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride
    • 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
    • MDL: MFCD08443345
    • Inchi: 1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3
    • InChI Key: NKGRHPNUVQGZST-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC(C)=C(C)C=C1[N+](=O)[O-])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 345
  • XLogP3: 2.5
  • Topological Polar Surface Area: 88.3

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Additional information on 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride

Introduction to 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS No. 838840-90-7)

4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 838840-90-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural features of this compound, including its nitro and sulfonyl chloride functional groups, make it a valuable building block for the development of novel therapeutic agents.

The nitro group in 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride contributes to its reactivity and electronic properties, enabling it to participate in a variety of chemical transformations. Specifically, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in medicinal chemistry, where such transformations are often employed to introduce new functional groups or modify existing ones in drug candidates.

Furthermore, the sulfonyl chloride moiety is a key feature that imparts unique reactivity to this compound. Sulfonyl chlorides are well-known for their ability to react with amines and alcohols to form sulfonamides and esters, respectively. These reactions are fundamental in the synthesis of many pharmaceuticals and agrochemicals. The presence of both a nitro group and a sulfonyl chloride in 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride makes it a versatile intermediate that can be utilized in multiple synthetic pathways.

In recent years, there has been growing interest in the development of novel sulfonamide-based drugs due to their broad spectrum of biological activities. Sulfonamides have been shown to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The compound 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride can serve as a precursor for synthesizing various sulfonamide derivatives, which may possess enhanced pharmacological properties compared to their parent compounds.

One of the most compelling applications of 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride is in the field of drug discovery. Researchers have leveraged its reactivity to develop novel scaffolds for small-molecule drugs. For instance, by reacting this compound with different amines, chemists can generate libraries of sulfonamides with varying biological activities. These libraries can then be screened using high-throughput screening (HTS) techniques to identify lead compounds with desirable pharmacological profiles.

The long-tail keyword "nitroaromatic sulfonyl chloride" encompasses several important aspects of this compound's chemistry and utility. Nitroaromatic compounds are known for their stability and ease of functionalization, making them ideal candidates for further derivatization. The sulfonyl chloride group further enhances this versatility by providing a reactive site for subsequent chemical modifications.

Recent advancements in synthetic methodologies have also highlighted the importance of 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride as a key intermediate. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new substituents onto the aromatic ring. These reactions often proceed with high selectivity and yield, making them attractive for industrial applications.

In addition to its role in drug discovery, 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride has found applications in materials science and catalysis. Its ability to undergo various transformations makes it a valuable starting material for synthesizing complex organic molecules used in advanced materials and catalysts.

The sulfonyl chloride functional group is particularly interesting from a mechanistic standpoint. It can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including water, alcohols, and amines. This reactivity allows for the facile introduction of sulfonyl groups into different molecular frameworks.

From an industrial perspective, the production and handling of 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride must adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization or column chromatography to isolate the desired product from impurities.

The growing demand for specialized intermediates like 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride underscores the importance of robust supply chains in the chemical industry. Research institutions and pharmaceutical companies rely on these intermediates for their drug development programs, highlighting their critical role in modern medicine.

In conclusion,4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS No. 838840-90-7) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features make it an invaluable tool for synthesizing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound,its importance is likely to grow further, driving innovation across multiple scientific disciplines.

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